4,6-Dimethyl-2-mercaptopyrimidine sodium salt
CAS No.:
Cat. No.: VC19764456
Molecular Formula: C6H8N2NaS
Molecular Weight: 163.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2NaS |
|---|---|
| Molecular Weight | 163.20 g/mol |
| Standard InChI | InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9); |
| Standard InChI Key | CIMTZRXBNRNDQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=S)N1)C.[Na] |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Identifiers
4,6-Dimethyl-2-mercaptopyrimidine sodium salt is systematically identified by the following parameters:
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Molecular Formula:
The sodium salt form arises from the deprotonation of the thiol (-SH) group in 4,6-dimethyl-2-mercaptopyrimidine (CAS 22325-27-5), resulting in improved solubility in polar solvents . Discrepancies in reported molecular formulas (e.g., in some sources) likely stem from variations in hydration states or analytical methods.
Structural Analysis
The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. Methyl groups at the 4- and 6-positions introduce steric hindrance, while the sodium thiolate group at position 2 enhances nucleophilicity. Computational descriptors, such as the InChIKey (RAFAYWADRVMWFA-UHFFFAOYSA-N) for the parent mercaptan , provide insights into its stereoelectronic properties.
Synthesis and Manufacturing
Synthetic Routes
The sodium salt is typically synthesized via two primary methods:
Alkaline Deprotonation of 4,6-Dimethyl-2-mercaptopyrimidine
The parent mercaptan (CAS 22325-27-5) reacts with sodium hydroxide in aqueous or alcoholic media:
This method yields high-purity sodium salt but requires careful control of pH to avoid over-saponification .
Direct Synthesis from Chloramine and Mercaptopyrimidine Chlorohydrate
A more efficient route involves treating 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate with chloramine () in an alkaline medium :
This one-pot reaction achieves an 84% yield under optimized conditions (-3 to -4°C, 1 hour reaction time) .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to maintain low temperatures and minimize side reactions. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | -5 to 0°C |
| pH | 10–12 |
| Reaction Time | 45–60 minutes |
| Yield | 80–85% |
Post-synthesis purification involves recrystallization from ethanol or acetone to achieve ≥98% purity .
Physical and Chemical Properties
Physicochemical Profile
The sodium salt exhibits distinct properties compared to its mercaptan precursor:
The increased solubility of the sodium salt facilitates its use in aqueous reaction systems, particularly in pharmaceutical synthesis.
Spectroscopic Data
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¹H NMR (DMSO-): δ 2.30 (s, 6H, CH₃), 6.80 (s, 1H, pyrimidine-H) .
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IR (KBr): 2550 cm⁻¹ (-S⁻Na⁺ stretch), 1580 cm⁻¹ (C=N stretch) .
| Aspect | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Use fume hood |
| Storage | Sealed, dry, room temp |
| First Aid | Rinse eyes/skin with H₂O |
Material Safety Data Sheets (MSDS) recommend avoiding dust formation and incompatible materials (strong oxidizers) .
Applications in Organic Synthesis
Sulfenamide Synthesis
The sodium salt reacts with sulfinic acids () to form thiosulfoesters, which are precursors to sulfenamides :
These sulfenamides are critical in rubber vulcanization and agrochemical production .
Pharmaceutical Intermediates
The compound serves as a building block for antiviral and anticancer agents. For example, its morpholine derivative (synthesized via reaction with morpholine) shows promise in kinase inhibition studies .
| Parameter | Detail |
|---|---|
| HS Code | 2933599090 |
| MFN Tariff | 6.5% |
| VAT Rate | 17.0% |
The classification under HS 2933599090 reflects its status as a pyrimidine derivative .
Global Market Trends
The sodium salt is predominantly manufactured in China and India, with annual production estimated at 50–100 metric tons (2024 data) . Pricing ranges from $200–$500/kg, depending on purity and batch size.
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